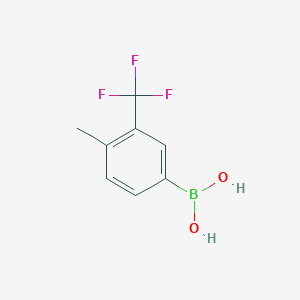

(4-Methyl-3-(trifluoromethyl)phenyl)boronic acid

Description

(4-Methyl-3-(trifluoromethyl)phenyl)boronic acid (CAS: 947533-94-0) is a boronic acid derivative featuring a methyl group at the para position and a trifluoromethyl (CF₃) group at the meta position on the phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl frameworks in pharmaceuticals, agrochemicals, and advanced materials . Its purity, typically ≥97%, makes it suitable for high-precision applications in medicinal chemistry and material science, such as the synthesis of glycogen synthase kinase inhibitors (e.g., thieno[3,2-c]pyrazol-3-amine derivatives) and functionalized graphitic materials . The CF₃ group enhances electron-withdrawing properties, while the methyl group may modulate steric effects and solubility, distinguishing it from simpler trifluoromethyl-substituted analogs .

Propriétés

IUPAC Name |

[4-methyl-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2/c1-5-2-3-6(9(13)14)4-7(5)8(10,11)12/h2-4,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQGVSGCAAPNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669636 | |

| Record name | [4-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-94-0 | |

| Record name | [4-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-methyl-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-methyl-3-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling the formation of biaryl structures. Its trifluoromethyl and methyl substituents enhance steric and electronic properties, influencing reaction efficiency.

Reaction Conditions and Substrate Compatibility

| Substrate (Aryl Halide) | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoacetophenone | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 82 | |

| 3-Iodonitrobenzene | Pd(OAc)₂, SPhos | EtOH | 76 | |

| 2-Chloropyridine | PdCl₂(dppf) | THF | 68 |

-

Key Observations :

Homologation via Diazoalkane Insertion

The boronic acid undergoes stereoselective 1,2-migration with CF₃-diazomethanes under organocatalytic conditions to form α-trifluoromethyl allylboronic acids :

Radical Addition Reactions

Under photocatalytic conditions, the compound participates in radical-mediated C–C bond formations :

-

Example : Reaction with methyl vinyl ketone yields diastereoselective 1,4-addition products (dr >15:1) .

Catalytic Cycles in Cross-Coupling

-

Oxidative Addition : Pd⁰ inserts into the aryl halide bond.

-

Transmetallation : Boronic acid transfers the aryl group to Pd.

-

Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .

-

Key Role of Trifluoromethyl Group :

Reaction Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | +20% vs. RT |

| Solvent (Suzuki) | DMF/H₂O (3:1) | Maximizes miscibility |

| Catalyst Loading | 2 mol% Pd | Balance cost/activity |

| Base | K₂CO₃ | Neutralizes HBF₄ byproduct |

Stability and Handling

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Cross-Coupling Reactions

One of the primary applications of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds which are prevalent in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the electrophilicity of the aryl ring, making it a valuable component in these reactions .

Synthesis of Complex Molecules

This boronic acid also serves as an intermediate in the synthesis of various complex organic molecules. For instance, it can be utilized to create fluorinated phenolic compounds that possess significant biological activity . The incorporation of trifluoromethyl groups into drug candidates often improves their pharmacokinetic properties, making this compound particularly useful in medicinal chemistry.

Medicinal Chemistry

Potential Anticancer Agent

Research has indicated that this compound may exhibit anticancer properties by acting as an inhibitor of specific cancer-related pathways. Studies have shown that compounds containing trifluoromethyl groups can modulate biological activities, potentially leading to the development of new anticancer therapies .

CRTH2 Antagonism

Another area of interest is its role as a CRTH2 antagonist, which may have implications for treating allergic diseases and asthma. The structure-activity relationship studies suggest that modifications to the boronic acid framework can enhance its efficacy against CRTH2 receptors .

Material Science

Development of Functional Materials

In material science, this compound is being explored for its potential use in developing functional materials such as sensors and polymers. Its ability to form stable complexes with various substrates allows for applications in creating responsive materials that can change properties under different environmental conditions .

Polymerization Reactions

The compound can also be employed in polymerization reactions to produce boron-containing polymers, which exhibit unique thermal and mechanical properties. These materials are being investigated for use in advanced coatings and composites that require enhanced performance characteristics .

Case Studies

Mécanisme D'action

The mechanism of action of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparaison Avec Des Composés Similaires

Key Observations:

Electronic Effects :

- The CF₃ group is strongly electron-withdrawing, enhancing reactivity in cross-coupling reactions. However, the 4-methyl group in the target compound introduces a mild electron-donating effect, balancing electronic properties compared to analogs like (3,5-bis(trifluoromethyl)phenyl)boronic acid, which exhibits higher electron deficiency (similarity score 0.80) .

- In Pd-catalyzed reactions, (4-(trifluoromethyl)phenyl)boronic acid achieved 71% yield in coupling with methyl tiglate, whereas steric hindrance from the methyl group in the target compound may reduce reactivity in similar reactions .

Steric Considerations :

- The 3-CF₃ and 4-CH₃ substitution creates a steric profile distinct from para-substituted analogs. For example, (4-(trifluoromethyl)phenyl)boronic acid lacks steric hindrance at the meta position, enabling higher yields (63–65%) in meriolin synthesis . The target compound’s methyl group may reduce accessibility in certain catalytic systems.

Solubility and Stability :

- Methyl groups generally improve solubility in organic solvents compared to halogenated analogs. This property makes the target compound advantageous in reactions requiring polar aprotic solvents (e.g., DCM or THF) .

Application-Specific Performance: In material science, (4-(trifluoromethyl)phenyl)boronic acid was successfully used to functionalize multi-layer graphene (MLG) via radical reactions, achieving covalent bonding confirmed by spectroscopic analysis .

Reaction Yield and Selectivity

Comparative reaction data highlight substituent-driven performance:

- Meriolin Synthesis : (4-(trifluoromethyl)phenyl)boronic acid yielded 63–65% meriolins, outperforming 4-fluoro and 4-chloro analogs (62–65%) . The target compound’s methyl group may lower yields due to steric effects but improve selectivity in hindered environments.

- Thieno[3,2-c]pyrazol-3-amine Derivatives: A related trifluoromethyl-substituted boronic acid achieved 21.1% yield in a Pd-mediated coupling, suggesting that CF₃ positioning critically affects reaction efficiency .

Stability and Handling

- The trifluoromethyl group enhances thermal and oxidative stability compared to non-fluorinated analogs. However, boronic acids with multiple electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl)phenyl) may require stricter anhydrous conditions to prevent protodeboronation .

- Storage recommendations for the target compound include refrigeration in sealed containers to maintain purity ≥97% .

Activité Biologique

(4-Methyl-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a trifluoromethyl group and a boronic acid functional group. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can significantly influence the compound's interaction with biological targets.

- Inhibition of Enzymes : Boronic acids are known to inhibit various enzymes, including proteases and hydrolases. The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in the active sites of these enzymes, thereby inhibiting their activity.

- Antagonism of Receptors : Recent studies have shown that derivatives of boronic acids can act as antagonists for specific receptors involved in inflammatory processes and cancer progression, such as CXCR1 and CXCR2 .

Structure-Activity Relationships (SAR)

Research indicates that the positioning of substituents on the phenyl ring significantly affects the biological activity of boronic acids. For example:

- The presence of a trifluoromethyl group in the para position enhances potency against certain biological targets compared to non-fluorinated analogs .

- Variations in substitution patterns can lead to significant differences in enzyme inhibition efficacy, as observed in studies evaluating fatty acid amide hydrolase (FAAH) inhibitors .

1. Anticancer Activity

A recent study synthesized a series of flutamide-like compounds incorporating boronic acid functionalities to evaluate their anticancer potential against prostate cancer cell lines (LAPC-4, PC-3). The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting that this compound could serve as a bioisostere for more traditional anticancer agents .

2. Enzyme Inhibition

Another study highlighted the role of boronic acids as potent inhibitors of FAAH. The compound was tested alongside various phenylboronic acids, demonstrating a strong inhibitory effect on FAAH activity, which is crucial for regulating endocannabinoid levels in the body .

Data Table: Summary of Biological Activities

Q & A

Q. What methods detect and mitigate boronic acid self-condensation during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.